molecular formula C46H57NO14 B8236145 Taxol C

Taxol C

Cat. No.: B8236145
M. Wt: 847.9 g/mol
InChI Key: BEHTXUBGUDGCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxol C, commonly known as Paclitaxel, is a chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). It is widely used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancers. Paclitaxel works by stabilizing microtubules, thereby inhibiting cell division and promoting apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paclitaxel can be synthesized through several methods, including total synthesis and semi-synthesis. The total synthesis involves complex multi-step processes starting from simple organic molecules. due to the complexity and low yield, this method is not commonly used for industrial production.

The semi-synthesis of Paclitaxel involves the extraction of a precursor compound, 10-deacetylbaccatin III, from the needles of the European yew tree (Taxus baccata). This precursor is then chemically modified through a series of reactions, including esterification and oxidation, to produce Paclitaxel .

Industrial Production Methods

Industrial production of Paclitaxel primarily relies on the semi-synthetic route due to its higher yield and cost-effectiveness. The process involves the extraction of 10-deacetylbaccatin III, followed by its chemical modification to produce Paclitaxel. This method has been optimized to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Paclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various Paclitaxel derivatives with modified pharmacological properties. These derivatives are often studied for their potential to overcome drug resistance and improve therapeutic outcomes .

Scientific Research Applications

Paclitaxel has a wide range of scientific research applications, including:

Mechanism of Action

Paclitaxel exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules during cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The primary molecular targets of Paclitaxel are the microtubules, and its action involves the inhibition of mitotic spindle formation, chromosome segregation, and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Paclitaxel

Paclitaxel is unique due to its natural origin and its ability to stabilize microtubules effectively. Its semi-synthetic production method allows for large-scale manufacturing, making it widely available for clinical use. Additionally, Paclitaxel’s broad spectrum of activity against various cancers and its inclusion in combination therapies highlight its significance in oncology .

Properties

IUPAC Name

[4,12-diacetyloxy-15-[3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHTXUBGUDGCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H57NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxol C
Reactant of Route 2
Reactant of Route 2
Taxol C
Reactant of Route 3
Reactant of Route 3
Taxol C
Reactant of Route 4
Taxol C
Reactant of Route 5
Reactant of Route 5
Taxol C
Reactant of Route 6
Reactant of Route 6
Taxol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.